

Technical Support Center: Enoxaparin Sodium (Einecs 302-119-6)

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Compound of Interest

Compound Name: *Einecs 302-119-6*

Cat. No.: *B12673449*

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This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal storage and handling of Enoxaparin Sodium (**Einecs 302-119-6**). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

This guide is designed to help you resolve common problems related to the storage and handling of Enoxaparin Sodium.

Problem	Potential Cause	Recommended Action
Loss of Anticoagulant Activity	Improper storage temperature (too high or freezing)	Verify storage temperature is within the recommended range of 15°C to 30°C (59°F to 86°F) for undiluted solutions.[1][2][3] For diluted solutions, refer to specific stability data. Avoid freezing, as this can cause aggregation and loss of activity.[4]
Use of inappropriate diluent	When diluting Enoxaparin Sodium, use a validated diluent such as 4% glucose for improved stability over water. [4][5]	
Extended storage of diluted solutions	Diluted solutions of enoxaparin have limited stability. An 8 mg/mL dilution is stable for 14 days when refrigerated.[6][7]	
Visible Precipitate or Cloudiness	Incompatibility with other substances	Do not mix or co-administer Enoxaparin Sodium with other medications unless compatibility has been established.[8][9]
Improper dilution or reconstitution	Ensure proper aseptic technique and use the recommended diluents. Visually inspect the solution for particulate matter before use.	
Discoloration of the Solution	Degradation of the product	The solution should be clear and colorless to pale yellow. [10] If discoloration is observed, do not use the product and obtain a new vial.

Difficulty in Administering the
Correct Dose from a Prefilled
Syringe

Expelling the air bubble

The air bubble in a prefilled syringe should not be expelled before injection. It is intended to ensure the full dose is administered and to prevent leakage from the injection site.
[\[1\]](#)[\[11\]](#)[\[12\]](#)

Frequently Asked Questions (FAQs)

Storage and Stability

- Q1: What is the optimal storage temperature for Enoxaparin Sodium? A1: Enoxaparin Sodium should be stored at a controlled room temperature of 25°C (77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Q2: Should Enoxaparin Sodium be refrigerated? A2: Undiluted Enoxaparin Sodium should be stored at room temperature. However, some diluted solutions of enoxaparin may require refrigeration (2°C to 8°C) to maintain stability for a longer period.[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Q3: Is it acceptable to freeze Enoxaparin Sodium for long-term storage? A3: No, you should not freeze Enoxaparin Sodium. Freezing can lead to a loss of anti-Factor Xa activity.[\[4\]](#)[\[16\]](#)
- Q4: How sensitive is Enoxaparin Sodium to light? A4: Enoxaparin Sodium should be protected from light. It is recommended to store it in its original carton or packaging until ready for use.[\[2\]](#)[\[3\]](#)
- Q5: What is the shelf-life of a multi-dose vial of Enoxaparin Sodium after the first use? A5: A multi-dose vial should not be stored for more than 28 days after the first use.[\[1\]](#)
- Q6: How stable are diluted solutions of Enoxaparin Sodium? A6: The stability of diluted Enoxaparin Sodium depends on the diluent and storage conditions. For example, a 20 mg/mL dilution in 0.9% sodium chloride is stable for up to 43 days at room temperature (22-26°C) or under refrigeration (2-8°C), irrespective of light conditions.[\[13\]](#)[\[14\]](#)[\[15\]](#) A dilution with 4% glucose has been shown to be more stable than a dilution with water.[\[4\]](#)[\[5\]](#) An 8 mg/mL dilution in sterile water is stable for 14 days when refrigerated.[\[6\]](#)[\[7\]](#)

Handling and Preparation

- Q7: What should I do if I notice an air bubble in the prefilled syringe? A7: Do not expel the air bubble from the prefilled syringe before injection. The bubble helps to ensure that the entire dose of the medication is administered.[\[1\]](#)[\[11\]](#)[\[12\]](#)
- Q8: What are the incompatible materials to avoid with Enoxaparin Sodium? A8: Enoxaparin Sodium is incompatible with strong oxidizing agents. It should not be mixed with other drugs unless specific compatibility data is available.[\[8\]](#)[\[9\]](#)
- Q9: What is the correct appearance of the Enoxaparin Sodium solution? A9: The solution should be a clear, colorless to pale yellow liquid.[\[10\]](#) Do not use it if it is discolored or contains particulate matter.

Experimental Protocols

Protocol for Dilution and Stability Testing of Enoxaparin Sodium

This protocol is a general guideline. Specific concentrations and time points may need to be adjusted based on experimental requirements.

- Preparation of Diluted Enoxaparin Sodium:
 - Under aseptic conditions in a laminar flow hood, dilute the stock Enoxaparin Sodium solution (e.g., 100 mg/mL) to the desired concentration (e.g., 20 mg/mL or 8 mg/mL) using a suitable sterile diluent (e.g., 0.9% Sodium Chloride, 4% Glucose, or Sterile Water for Injection).
 - Draw the diluted solution into sterile polypropylene syringes and cap them.
- Storage Conditions:
 - Divide the prepared syringes into different storage groups based on the parameters to be tested (e.g., room temperature 22-26°C with light exposure, room temperature in the dark, and refrigerated 2-8°C in the dark).[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Stability Assessment:

- At specified time points (e.g., Day 0, 7, 14, 21, 30, 43), withdraw a sample from each storage group.
- Visually inspect the samples for any changes in color, clarity, or for the presence of precipitates.
- Determine the anticoagulant activity by measuring the anti-Factor Xa and anti-Factor IIa activity using a validated chromogenic assay.
- Consider a solution stable if it retains at least 90% of its initial activity.[13][14]

Visualization

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